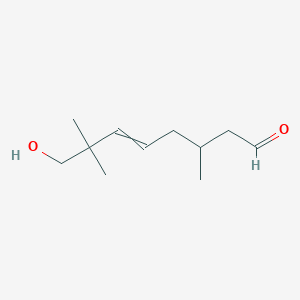![molecular formula C15H21NO B12567237 2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol CAS No. 188939-71-1](/img/structure/B12567237.png)
2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a biphenyl backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .
化学反応の分析
Types of Reactions
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .
Major Products Formed
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .
科学的研究の応用
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a synthon for the synthesis of biologically active heterocycles.
Industry: Utilized in the design and synthesis of compounds with various pharmacological activities.
作用機序
The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
- 2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-ones
- Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene
Uniqueness
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is unique due to its specific structure, which allows for the formation of a wide variety of biologically active derivatives. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
特性
CAS番号 |
188939-71-1 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3 |
InChIキー |
KNQOZVMAZQABOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1C2(CCCC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



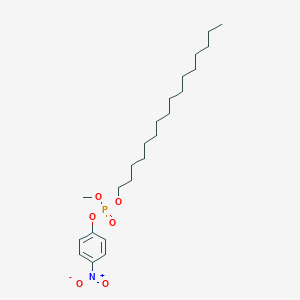

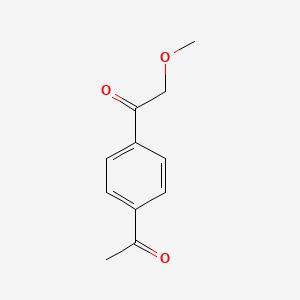
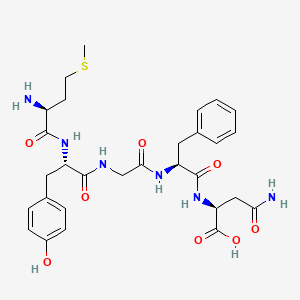

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
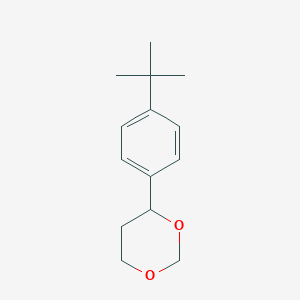

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
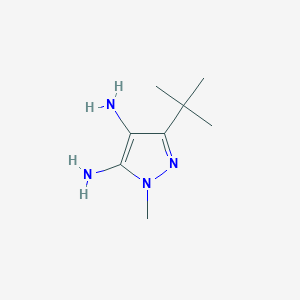
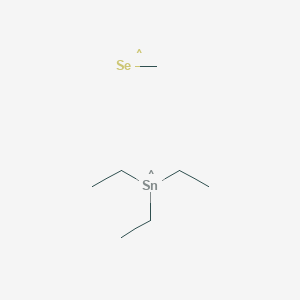
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
